![molecular formula C15H19N5O B2715982 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-44-5](/img/structure/B2715982.png)
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
“8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Scientific Research Applications
Cyclin-Dependent Kinase (CDK) Inhibition
Antiproliferative Activity Against Ovarian Carcinoma Cells
Multikinase Inhibition
Structure-Activity Relationship Studies
Mechanism of Action
Target of Action
The primary targets of the compound 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one are cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with its targets, CDK4 and CDK6, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from moving from the G1 phase to the S phase .
Biochemical Pathways
The compound 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one affects the CDK4/6-Cyclin D1 pathway . By inhibiting CDK4 and CDK6, it disrupts the formation of the CDK4/6-Cyclin D1 complex, which is necessary for the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation is a key step in the progression of the cell cycle from the G1 phase to the S phase .
Pharmacokinetics
It is known that the compound exhibits potent inhibitory activity against cdk4 and cdk6 at nanomolar concentrations . This suggests that the compound may have good bioavailability and effective distribution within the body.
Result of Action
The result of the action of 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is the induction of apoptosis in tumor cells . By inhibiting CDK4 and CDK6, the compound disrupts the cell cycle, leading to cell cycle arrest and ultimately apoptosis .
Action Environment
The action of 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the efficacy of the compound can be affected by the presence of other substances in the body that may interact with CDK4 and CDK6 .
properties
IUPAC Name |
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-18-6-8-19(9-7-18)14-12-4-5-13(21)20(11-2-3-11)15(12)17-10-16-14/h4-5,10-11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZALRZPCLYOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one |
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